molecular formula C11H13NO5 B13718274 Dimethyl 4-amino-6-methoxyisophthalate

Dimethyl 4-amino-6-methoxyisophthalate

Cat. No.: B13718274
M. Wt: 239.22 g/mol
InChI Key: ANVWKKVXSIOONF-UHFFFAOYSA-N
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Description

Dimethyl 4-amino-6-methoxyisophthalate is an organic compound with the molecular formula C11H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-amino-6-methoxyisophthalate typically involves multiple steps. One common method starts with the nitration of dimethyl isophthalate to introduce a nitro group at the desired position. This is followed by a reduction reaction to convert the nitro group to an amino group. The methoxy group can be introduced through a methoxylation reaction using methanol and sodium hydroxide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve reaction efficiency and yield. The process is designed to minimize waste and reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-amino-6-methoxyisophthalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Dimethyl 4-amino-6-methoxyisophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-amino-6-methoxyisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-amino-6-methoxyisophthalate is unique due to the presence of both amino and methoxy groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

dimethyl 4-amino-6-methoxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C11H13NO5/c1-15-9-5-8(12)6(10(13)16-2)4-7(9)11(14)17-3/h4-5H,12H2,1-3H3

InChI Key

ANVWKKVXSIOONF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)C(=O)OC

Origin of Product

United States

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